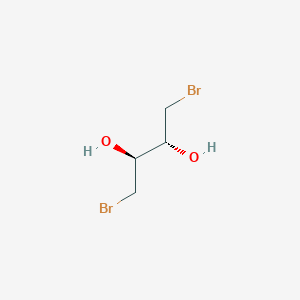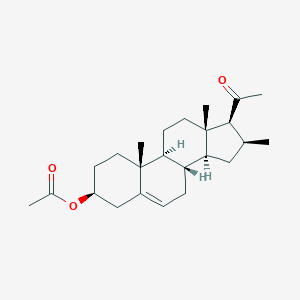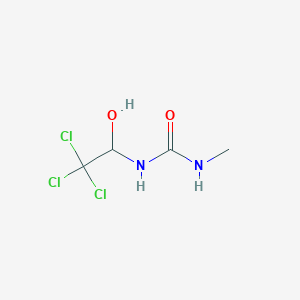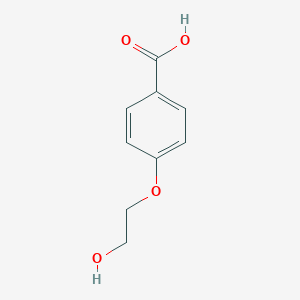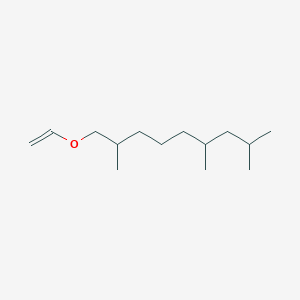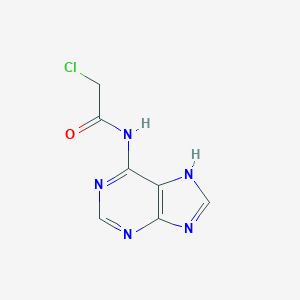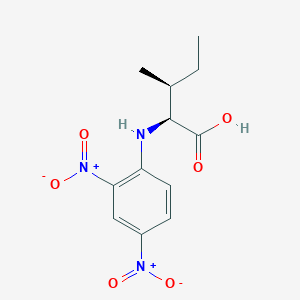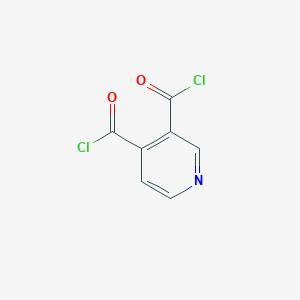
3,4-Pyridinedicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Pyridinedicarbonyl dichloride (PDC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PDC is a versatile compound that can be used in the synthesis of various materials, including polymers, pharmaceuticals, and agrochemicals.
科学研究应用
3,4-Pyridinedicarbonyl dichloride has been extensively studied for its potential applications in various fields. One of the most significant applications of 3,4-Pyridinedicarbonyl dichloride is in the synthesis of polymers. 3,4-Pyridinedicarbonyl dichloride can be used as a monomer in the synthesis of poly(pyridine-2,5-diyl) and poly(pyridine-2,6-diyl) polymers, which have potential applications in electronic devices and optoelectronics.
3,4-Pyridinedicarbonyl dichloride has also been studied for its potential applications in the pharmaceutical industry. 3,4-Pyridinedicarbonyl dichloride can be used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. 3,4-Pyridinedicarbonyl dichloride has also been shown to have antimicrobial properties and can be used as a disinfectant.
作用机制
The mechanism of action of 3,4-Pyridinedicarbonyl dichloride is not fully understood. However, it is believed that 3,4-Pyridinedicarbonyl dichloride acts as a nucleophile and reacts with various electrophilic compounds. 3,4-Pyridinedicarbonyl dichloride can also act as a catalyst in various reactions, including the synthesis of polymers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-Pyridinedicarbonyl dichloride have not been extensively studied. However, it has been shown to have antimicrobial properties and can be used as a disinfectant. 3,4-Pyridinedicarbonyl dichloride has also been shown to have potential applications in the treatment of cancer and inflammation.
实验室实验的优点和局限性
One of the main advantages of 3,4-Pyridinedicarbonyl dichloride is its versatility. 3,4-Pyridinedicarbonyl dichloride can be used in the synthesis of various materials, including polymers and pharmaceuticals. 3,4-Pyridinedicarbonyl dichloride is also relatively easy to synthesize and can be carried out on a large scale.
However, there are also some limitations to the use of 3,4-Pyridinedicarbonyl dichloride in lab experiments. 3,4-Pyridinedicarbonyl dichloride can be highly reactive and can react with various compounds, making it difficult to control reactions. 3,4-Pyridinedicarbonyl dichloride can also be toxic and should be handled with care.
未来方向
There are many future directions for the use of 3,4-Pyridinedicarbonyl dichloride in various fields. One potential direction is the use of 3,4-Pyridinedicarbonyl dichloride in the synthesis of new materials with unique properties. 3,4-Pyridinedicarbonyl dichloride can also be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Another future direction is the study of the mechanism of action of 3,4-Pyridinedicarbonyl dichloride. Further research is needed to fully understand the biochemical and physiological effects of 3,4-Pyridinedicarbonyl dichloride.
Conclusion:
In conclusion, 3,4-Pyridinedicarbonyl dichloride is a versatile compound that has potential applications in various fields, including the synthesis of polymers and pharmaceuticals. 3,4-Pyridinedicarbonyl dichloride is relatively easy to synthesize and can be carried out on a large scale. However, there are also some limitations to the use of 3,4-Pyridinedicarbonyl dichloride in lab experiments, including its reactivity and toxicity. Further research is needed to fully understand the mechanism of action and potential applications of 3,4-Pyridinedicarbonyl dichloride.
合成方法
3,4-Pyridinedicarbonyl dichloride can be synthesized by reacting 3,4-pyridinedicarboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst, such as dimethylformamide (DMF), and yields 3,4-Pyridinedicarbonyl dichloride as a white crystalline solid. The synthesis of 3,4-Pyridinedicarbonyl dichloride is a relatively simple process and can be carried out on a large scale.
属性
IUPAC Name |
pyridine-3,4-dicarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIAQNXMBCJOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444003 |
Source


|
| Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1889-02-7 |
Source


|
| Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)
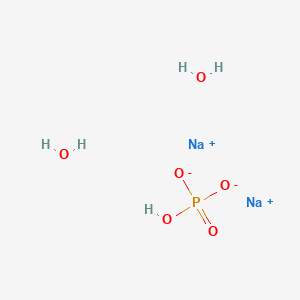
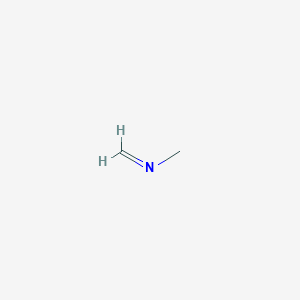
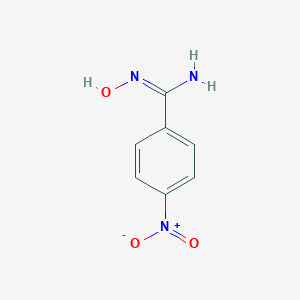
![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane](/img/structure/B167988.png)
